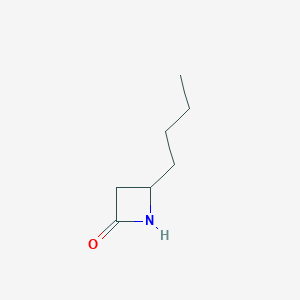

4-Butylazetidin-2-one

Description

Significance of the Azetidin-2-one (B1220530) Scaffold in Organic Synthesis

The azetidin-2-one scaffold is a highly valuable building block in organic synthesis, primarily due to the inherent ring strain of the four-membered cyclic amide. nih.govresearchgate.net This strain makes the β-lactam ring susceptible to selective bond cleavage, providing access to a diverse array of functionalized, open-chain molecules that might otherwise be difficult to prepare. nih.gov Consequently, enantiomerically pure β-lactams are powerful synthons for producing a wide range of compounds, including β-amino acids, peptides, polyamines, and other complex nitrogen-containing molecules. nih.govmdpi.com The development of synthetic methodologies centered on the β-lactam nucleus is often referred to as the "β-lactam synthon method." nih.gov

Beyond their role as synthetic intermediates, azetidin-2-ones are crucial structural motifs in many pharmaceutical agents. magtech.com.cnderpharmachemica.com The most prominent examples are the β-lactam antibiotics, such as penicillins and cephalosporins, which have been mainstays in treating bacterial infections for decades. derpharmachemica.combepls.com The biological activity of these antibiotics is largely attributed to the reactivity of the strained β-lactam ring. researchgate.net This has spurred extensive research into novel monocyclic and fused β-lactam derivatives with a wide spectrum of potential therapeutic applications. researchgate.netbepls.com

Historical Development of Azetidin-2-one Synthesis Strategies

The synthesis of the azetidin-2-one ring has been a subject of intense study for over a century. The first synthesis was reported by Hermann Staudinger in 1907. bepls.comwikipedia.org This method, now known as the Staudinger synthesis or Staudinger cycloaddition, involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.comwikipedia.org This reaction became particularly significant in the 1940s with the elucidation of the structure of penicillin and remains a cornerstone for constructing the β-lactam core. wikipedia.org

Over the years, numerous strategies have been developed to synthesize the azetidin-2-one ring. These methods can be broadly categorized as follows:

Cycloaddition Reactions: This is the most common approach.

Staudinger Ketene-Imine Cycloaddition: The reaction between a ketene and an imine to form a β-lactam. mdpi.comorganic-chemistry.org The stereochemical outcome (cis or trans) can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

Kinugasa Reaction: A copper(I)-catalyzed reaction between a nitrone and a terminal alkyne. nih.govorganicreactions.org This method, first reported in 1972, is notable for stereoselectively producing cis-substituted β-lactams. organicreactions.org Recent advancements have enabled the one-pot synthesis of 4-substituted β-lactams using this approach. organic-chemistry.orgorganic-chemistry.org

Other Cycloadditions: These include reactions of isocyanates with alkenes and imines with enolates. idexlab.com

Cyclization Reactions:

These methods involve the ring closure of acyclic precursors such as β-amino acids, β-amino esters, or other β-functionalized amides. derpharmachemica.comidexlab.com

The table below summarizes some key historical synthetic strategies for azetidin-2-ones.

| Synthesis Strategy | Reactants | Key Features |

| Staudinger Cycloaddition | Ketene + Imine | Discovered in 1907; versatile and widely used; stereochemistry is controllable. wikipedia.orgorganic-chemistry.org |

| Kinugasa Reaction | Nitrone + Terminal Alkyne (Cu(I) catalyst) | Discovered in 1972; typically yields cis-β-lactams. organicreactions.orgrsc.org |

| Ester Enolate-Imine Condensation | Ester Enolate + Imine | A common method for forming the C3-C4 bond of the lactam ring. |

| β-Amino Acid Cyclization | β-Amino Acid | Intramolecular condensation to form the amide bond. idexlab.com |

Structural Elucidation and Stereochemical Considerations in 4-Butylazetidin-2-one Analogues

The structure and stereochemistry of azetidin-2-ones, including analogues of this compound, are critical to their chemical reactivity and biological function. The stereochemistry at the C3 and C4 positions is of particular importance. The relative configuration is designated as cis or trans based on the orientation of the substituents at these positions.

Spectroscopic techniques are indispensable for elucidating these structural details.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an azetidin-2-one is the strong absorption band of the β-lactam carbonyl group. This band typically appears at a relatively high frequency (around 1730-1760 cm⁻¹) due to the ring strain. mdpi.com

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the precise stereochemical arrangement of all substituents. mdpi.comidexlab.com

For a compound like this compound, which has a chiral center at the C4 position, the synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. Asymmetric synthesis strategies, often employing chiral auxiliaries or catalysts, are necessary to produce enantiomerically enriched or pure forms of the compound. organicreactions.orgacs.org The stereochemistry of the substituents significantly influences the molecule's properties. For instance, the diastereoselectivity of reactions like the Staudinger cycloaddition can be controlled to favor either the cis or trans product by carefully choosing reactants and reaction conditions. organic-chemistry.orgorganicreactions.org

Overview of Research Trajectories Pertaining to this compound

Research specifically targeting this compound is part of a broader investigation into 4-alkyl-substituted monocyclic β-lactams. The primary focus of this research is on the development of efficient and stereoselective synthetic methods and the exploration of these compounds as intermediates for more complex molecules.

One key area of research is the application of the Kinugasa reaction for the direct synthesis of 4-substituted β-lactams. organic-chemistry.org A notable development is a one-pot protocol that uses inexpensive calcium carbide as the alkyne source, which provides practical access to various β-lactams substituted exclusively at the C4 position. organic-chemistry.orgorganic-chemistry.org This type of methodology would be applicable for the synthesis of this compound.

Another major research trajectory is the use of the Staudinger cycloaddition. mdpi.com Research in this area focuses on controlling the diastereoselectivity (cis/trans) and enantioselectivity of the reaction to produce specific stereoisomers of 4-alkyl-azetidin-2-ones. organic-chemistry.orgorganicreactions.org For example, catalytic asymmetric versions of the Staudinger reaction have been developed that can produce β-lactams with high enantiomeric excess. acs.org

The reduction of this compound would yield the corresponding 4-butylazetidine, a saturated four-membered azaheterocycle. The synthesis of azetidines via the reduction of β-lactams is a widely used and efficient method. magtech.com.cnacs.org These azetidine (B1206935) scaffolds are also important in medicinal chemistry, and developing access to substituted versions like 4-butylazetidine is an active area of research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-butylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-6-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKCDJWJWYELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Butylazetidin 2 One Transformations

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core

The inherent ring strain of the azetidin-2-one nucleus makes it susceptible to various ring-opening reactions. This reactivity can be harnessed to produce a range of acyclic structures, which are themselves valuable synthetic precursors.

Nucleophilic Attack and Ring Strain Relief

The four-membered ring of azetidin-2-ones is thermally stable but reactive towards both electrophiles and nucleophiles. researchgate.net The relief of ring strain is a primary driving force for these reactions. Nucleophilic attack is a common strategy to induce ring-opening. Various nucleophiles, including O-, N-, and S-nucleophiles, can open the ring of protected 3-aminoalkyl-substituted azetidin-2-ones to yield β,β′-diaminocarboxylic esters, amides, and thioesters, respectively. researchgate.net The outcome of these reactions can be enhanced by the addition of catalytic amounts of sodium azide (B81097). researchgate.net

For instance, the reaction of 2-azetidinones with sodium borohydride (B1222165) can lead to reductive ring opening. researchgate.net Similarly, the treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol (NaOR/ROH) results in a ring-opening reaction via methanolysis. nih.gov

Mechanisms of Ring Scission

The cleavage of the azetidin-2-one ring can occur at any of the single bonds within the four-membered ring. researchgate.net Reductive cleavage has been accomplished through methods like palladium-catalyzed hydrogenolysis or treatment with hydrides. researchgate.net Oxidative ring opening can be achieved by treatment with reagents such as ozone. researchgate.net

A less common but mechanistically interesting approach involves the generation of radical anions of azetidin-2-ones. UV-irradiation in the presence of triethylamine (B128534) can generate these radical anions, which then undergo ring-splitting through either N–C4 or C3–C4 bond cleavage to form open-chain amides. researchgate.netrsc.org This reactivity pathway, termed β-cleavage, is distinct from the α-cleavage observed in the neutral excited states of these molecules. researchgate.net Density Functional Theory (DFT) calculations have supported the preference for this β-cleavage pathway by indicating lower energy barriers for the associated transition states. researchgate.net This electron-injection strategy offers a complementary method for activating the azetidin-2-one ring system. researchgate.netrsc.org

Functional Group Interconversions on the Butyl Side Chain

The butyl side chain of 4-butylazetidin-2-one provides a site for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Standard organic transformations can be applied to modify this alkyl chain. For example, hydroxyl groups can be converted to good leaving groups like halides or sulfonate esters, which can then be displaced by a variety of nucleophiles. vanderbilt.edu

Common transformations include:

Conversion of Alcohols to Halides: Using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Displacement with Azides: Halides and sulfonates can be displaced by azide anions to introduce the azido (B1232118) group. vanderbilt.edu

Reduction of Functional Groups: Functional groups such as nitriles or azides on the side chain can be reduced to amines using reagents like lithium aluminum hydride or catalytic hydrogenation. vanderbilt.edu

These interconversions are crucial for preparing derivatives that can subsequently be used in more complex synthetic strategies, such as intramolecular cyclizations.

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound, appropriately functionalized on the butyl side chain, can undergo intramolecular cyclization reactions to form more complex polycyclic structures. These reactions are powerful tools for building molecular complexity in a controlled manner.

Formation of Fused Bicyclic Azetidin-2-ones

Intramolecular reactions can lead to the formation of bicyclic systems where a new ring is fused to the azetidin-2-one core. For instance, an intramolecular [4+2] cycloaddition reaction, mediated by reagents like bis(triphenyl)oxodiphosphonium triflate (Hendrickson's reagent), has been used to assemble pentacyclic skeletons from suitably functionalized precursors. researchgate.net While not directly involving this compound, this methodology illustrates a general strategy that could be adapted.

Synthesis of Polycyclic Frameworks Incorporating the Azetidin-2-one Ring

More elaborate polycyclic frameworks can be constructed through cascade reactions. For example, a cascade intramolecular Prins/Friedel–Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. beilstein-journals.org This type of reaction involves an initial intramolecular Prins reaction to form a key carbocation intermediate, which is then trapped by an aromatic ring in a Friedel–Crafts alkylation. beilstein-journals.org Adapting such a strategy to a derivative of this compound with an appropriate tethered aromatic group and a reactive functional group on the butyl chain could lead to the synthesis of novel polycyclic β-lactam structures.

Catalytic Transformations of this compound Derivatives

Catalysis offers elegant and efficient pathways to modify the β-lactam core, enabling the synthesis of complex molecules that would be challenging to access through classical methods. Both transition metals and small organic molecules have been employed to catalyze unique transformations of azetidin-2-one derivatives.

Transition metal catalysts are powerful tools for the functionalization of β-lactams, often proceeding through the formation of organometallic intermediates that enable unique bond formations. Key transformations include C-H bond insertions and cyclization reactions.

Rhodium(II) complexes are particularly effective in catalyzing the intramolecular C-H insertion of α-diazoacetamides to construct the β-lactam ring. acs.org While this is a method of synthesis, the principles are directly relevant to the functionalization of the β-lactam core. For instance, the decomposition of an α-diazoacetamide catalyzed by dirhodium(II) tetraacetate (Rh₂(OAc)₄) typically proceeds via a rhodium-carbenoid intermediate. This intermediate can then undergo an intramolecular C-H insertion at the γ-position to form the four-membered ring. Research has shown that such reactions involving N-t-butyl-N-arylmethyl-α-diazoacetamides catalyzed by Rh₂(OAc)₄ exclusively yield the trans-β-lactams in high yields (90–98%). acs.org In contrast, ruthenium porphyrin catalysts have been shown to favor the formation of cis-β-lactams from similar precursors, highlighting the catalyst's critical role in directing stereochemistry. acs.org Chiral rhodium(II) catalysts, such as dirhodium(II) tetrakis[N-phthaloyl-(S)-phenylalaninate] (Rh₂(S-PTPA)₄), have been used to achieve enantioselective C-H insertions. acs.org

Another relevant transition metal-mediated reaction involves the transformation of C4-substituted azetidinones. For example, the reaction of 4-(iodomethyl)azetidin-2-ones with disodium (B8443419) tetracarbonylferrate(II) has been investigated, demonstrating a method for modifying a functional group directly attached to the C4 position of the β-lactam ring. acs.org Furthermore, gold-catalyzed intramolecular N-H insertions of intermediates derived from N-propargylsulfonamides provide a stereoselective route to azetidin-3-ones, structural isomers of the more common 2-ones. nih.gov

| Catalyst System | Substrate Type | Transformation | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | α-Diazoacetamides | Intramolecular C-H Insertion | High yield, favors trans-β-lactam | acs.org |

| Ruthenium Porphyrin | Lithium tosylhydrazone salts | Carbenoid C-H Insertion | Exclusively cis-β-lactam | acs.org |

| Rh₂(S-PTPA)₄ | α-Diazoacetamide | Enantioselective C-H Insertion | Induces enantioselectivity | acs.org |

| Na₂Fe(CO)₄ | 4-(Iodomethyl)azetidin-2-one | Reaction at C4-substituent | Functional group modification | acs.org |

| Gold(I) Complexes | N-Propargylsulfonamides | Oxidative Cyclization/N-H Insertion | Stereoselective synthesis of azetidin-3-ones | nih.gov |

Organocatalysis has emerged as a complementary strategy to transition metal catalysis, avoiding the use of metals and often providing unique reactivity and selectivity. For β-lactam derivatives, organocatalysts have been primarily explored in asymmetric synthesis and ring-expansion reactions.

A significant transformation is the organocatalytic ring expansion of β-lactams into γ-lactams (pyrrolidin-2-ones). Research has demonstrated that this transformation can proceed via a novel N1-C4 bond cleavage mechanism. nih.gov This process is dependent on having appropriate substitution at the C4 position. The proposed mechanism involves the nucleophilic addition of a catalyst (such as cyanide) to an imino group derived from the β-lactam, leading to a ring-opened intermediate that subsequently cyclizes to form the five-membered γ-lactam. nih.gov

Organocatalysts are also instrumental in the stereoselective synthesis of the β-lactam ring itself, most notably through the Staudinger reaction (a [2+2] cycloaddition of a ketene (B1206846) and an imine). rsc.orgnih.gov Chiral nucleophilic catalysts, such as ferrocene-fused 4-(dimethylamino)pyridine (DMAP) derivatives or cinchona alkaloids, can induce high levels of enantioselectivity in the cycloaddition, affording chiral β-lactams. rsc.org While these are methods of synthesis rather than transformations of a pre-existing ring, they underscore the power of organocatalysis in controlling the stereochemistry of the azetidin-2-one core.

Stereochemical Outcomes of Key Transformations

The stereochemistry of the substituents on the azetidin-2-one ring, particularly the relative configuration at the C3 and C4 positions, is paramount as it profoundly influences the molecule's biological activity and three-dimensional shape. researchgate.net Consequently, controlling the stereochemical outcome of reactions involving this compound is of utmost importance.

The Staudinger ketene-imine cycloaddition is a classic example where stereoselectivity is a critical consideration. The reaction can yield either cis or trans diastereomers, and the ratio is highly sensitive to the reaction conditions. researchgate.net Factors influencing the stereochemical outcome include:

Solvent Polarity: Polar solvents can favor the formation of a zwitterionic intermediate that may have a longer lifetime, allowing for equilibration and potentially changing the diastereomeric ratio. researchgate.net

Temperature: Lower temperatures often increase the stereoselectivity of the reaction.

Ketene and Imine Structure: The steric and electronic properties of the substituents on both the ketene and the imine play a decisive role in directing the approach of the reactants, thereby influencing the cis/trans selectivity. nih.gov For instance, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce trans-β-lactams exclusively. nih.gov

Order of Reagent Addition: The sequence in which the reagents are mixed can affect the concentration of intermediates and influence the final stereochemical ratio.

| Reaction Type | Key Factor | Influence on Stereochemistry | Typical Outcome | Reference |

|---|---|---|---|---|

| Staudinger Cycloaddition | Imine Substituents (e.g., polyaromatic) | Steric hindrance directs cycloaddition pathway. | Exclusively trans-β-lactams | nih.gov |

| Staudinger Cycloaddition | Reaction Conditions (Solvent, Temp.) | Affects stability and lifetime of intermediates. | Variable cis/trans ratios | researchgate.net |

| Rh(II)-catalyzed C-H Insertion | Catalyst Choice (e.g., Rh₂(OAc)₄) | The ligand sphere of the metal controls the approach of the C-H bond. | Favors trans-β-lactams | acs.org |

| Ru-catalyzed C-H Insertion | Catalyst Choice (e.g., Ru-Porphyrin) | Provides complementary selectivity to Rh(II) catalysts. | Exclusively cis-β-lactams | acs.org |

| Intramolecular Cyclization (from oxiranes) | Kinetic vs. Thermodynamic Control | Kinetically controlled reaction favors one diastereomer. | Favors trans-azetidines | acs.org |

In transition metal-catalyzed C-H insertion reactions, the stereochemical outcome is largely dictated by the catalyst. As noted, Rh₂(OAc)₄-catalyzed intramolecular insertions generally lead to trans-β-lactams. acs.org These reactions are often stereospecific, meaning that the stereochemistry of the starting material is translated into the product. For C-H insertion, the reaction typically proceeds with retention of configuration at the reacting carbon center. researchgate.net The ability to select for either cis or trans isomers simply by choosing the appropriate metal catalyst (e.g., Rhodium vs. Ruthenium) provides a powerful strategy for stereocontrolled synthesis. acs.org

Theoretical and Computational Chemistry Studies on 4 Butylazetidin 2 One

Electronic Structure Analysis of 4-Butylazetidin-2-one

A thorough investigation into the electronic structure of this compound would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory is a cornerstone of understanding chemical bonding and reactivity. nih.govunige.ch For this compound, MO analysis would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.

A hypothetical data table for the frontier molecular orbitals of this compound might look as follows:

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | --- | Antibonding orbitals, likely involving σ* interactions. |

| LUMO | --- | Primarily located on the carbonyl group (C=O) of the β-lactam ring, indicating a site for nucleophilic attack. |

| HOMO | --- | Likely localized on the nitrogen atom and the adjacent carbonyl group, representing the most available electrons for donation. |

| HOMO-1 | --- | Orbitals associated with the σ-bonds of the butyl chain and the azetidinone ring. |

Note: The energy values and detailed descriptions are hypothetical and would require quantum chemical calculations to be determined.

Charge Distribution and Reactivity Prediction

The distribution of electron density within this compound would dictate its electrostatic potential and, consequently, its interaction with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to calculate the partial atomic charges on each atom.

This analysis would likely reveal a significant partial positive charge on the carbonyl carbon of the β-lactam ring, making it a primary electrophilic site susceptible to attack by nucleophiles. The nitrogen atom would be expected to carry a partial negative charge. The butyl group, being an electron-donating alkyl group, would subtly influence the charge distribution across the azetidinone ring.

Conformational Analysis and Rotamer Studies

The three-dimensional structure of this compound is not rigid. The butyl side chain can adopt various conformations, each with a different energy level.

Energy Profiles of Conformational Changes

A comprehensive conformational analysis would involve rotating the single bonds within the butyl group and calculating the potential energy at each rotational angle. This would generate a potential energy surface, identifying the most stable (lowest energy) conformations and the energy barriers between them. The planarity of the four-membered azetidinone ring is another critical conformational feature that would be investigated. psu.edubiomolther.org

A hypothetical energy profile for the rotation around the C4-C5 bond (the bond connecting the ring to the butyl chain) would show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

Influence of Substituents on Conformation

The presence of the butyl group at the C4 position of the azetidin-2-one (B1220530) ring would influence the ring's puckering. Computational studies on related β-lactams have shown that substituents can affect the degree of planarity of the lactam ring, which in turn can impact its reactivity. psu.edu The steric bulk of the butyl group would likely favor a conformation where it is positioned pseudo-equatorially to minimize steric strain.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest would be its hydrolysis, which is the mechanism by which β-lactam antibiotics are deactivated by β-lactamase enzymes.

Computational modeling could trace the reaction coordinate for the nucleophilic attack of a water molecule (or a model for the active site of a β-lactamase) on the carbonyl carbon of the β-lactam ring. This would involve locating the transition state structure and calculating the activation energy for the ring-opening reaction. Such studies would provide invaluable information on the factors that govern the stability and reactivity of this class of compounds.

Transition State Characterization

In the context of chemical reactions involving this compound, the transition state (TS) represents the highest energy point on the reaction pathway between reactants and products. Characterizing this fleeting structure is fundamental to understanding reaction kinetics and mechanisms. Computational methods are used to locate the TS geometry and calculate its energy. For reactions such as the hydrolysis or ring-opening of the β-lactam, the transition state involves the approach of a nucleophile to the carbonyl carbon.

Theoretical models suggest that for nucleophilic attack on the β-lactam ring, the process is generally not concerted. researchgate.net Instead, it proceeds through one or more intermediates. researchgate.net Analysis of a potential transition state for the hydrolysis of this compound would involve identifying a single imaginary frequency in the vibrational analysis, confirming it as a true saddle point on the potential energy surface. The geometric parameters of this transition state, such as the forming bond between the nucleophile and the carbonyl carbon and the elongating C-N bond of the lactam ring, are critical descriptors. Transition state models can be employed to analyze and predict the stereochemical outcomes of reactions. researchgate.net

Table 1: Illustrative Geometric Parameters of a Hypothetical Transition State for Nucleophilic Attack on this compound

| Parameter | Bond Length (Å) | Description |

| C=O | 1.25 | Elongated carbonyl bond compared to ground state. |

| C-N | 1.45 | Lengthened amide bond within the β-lactam ring. |

| Nu-C | 2.10 | Forming bond between the nucleophile (Nu) and the carbonyl carbon. |

| N-atom | Pyramidal | Nitrogen atom geometry shifting from planar towards pyramidal. |

Note: The data in this table is illustrative and represents typical values derived from computational studies on related β-lactam systems.

Reaction Coordinate Analysis

A reaction coordinate is a collective variable that describes the progress along a reaction pathway. nih.gov For transformations of this compound, analyzing the reaction coordinate helps to map out the entire energy landscape of a chemical process, including intermediates and transition states. This analysis can be performed using techniques like intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy path from a transition state down to the reactants and products.

For example, in the hydrolysis of the β-lactam ring, the reaction coordinate would trace the approach of a water molecule, the formation of a tetrahedral intermediate, proton transfer events, and finally, the cleavage of the C-N bond. researchgate.net Studies on similar systems indicate that for some reactions, a solvent isotope effect suggests that protonation of the departing β-lactam nitrogen can be part of the rate-limiting step, which would be a key feature of the reaction coordinate. researchgate.net Advanced methods can even use linear discriminant analysis on molecular dynamics simulation data to define an optimal reaction coordinate for complex conformational transitions. nih.gov

Validation of Proposed Mechanisms by Density Functional Theory

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for validating proposed reaction mechanisms. acs.org By comparing the calculated activation energies and reaction energies with experimental data, researchers can lend strong support to a particular mechanistic pathway. For β-lactams, DFT has been used to investigate anomalies in NMR coupling constants, providing insight into the electronic and geometric structures of these strained rings. nih.gov

The validation process requires careful selection of the DFT functional and basis set, as the accuracy of the results is highly dependent on these choices. umn.edu For instance, studies on related systems have shown that the inclusion of Hartree-Fock (HF) exchange in hybrid density functionals can significantly impact the predicted relative energies of isomers. umn.edu A proposed mechanism for a reaction of this compound, such as its [2+2] cycloaddition or ring-opening, would be considered validated if DFT calculations successfully reproduce the experimentally observed products, stereoselectivity, and kinetic data. The theory helps to rule out alternative pathways that are calculated to have prohibitively high activation barriers.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, computational chemistry is invaluable for predicting which regio- and stereoisomers will be favored.

Computational Rationalization of Regiodivergence

Regiodivergence occurs when a reaction can proceed at two or more different sites on a molecule, leading to different structural isomers. For a substituted azetidinone, reactions could potentially involve the carbonyl group, the C3-C4 bond, or the N1-C4 bond. DFT calculations can rationalize why one regioisomer is formed over another by comparing the activation energies of the transition states leading to each product. The pathway with the lower activation barrier will be the kinetically favored one.

For instance, in a cycloaddition reaction involving this compound, different orientations of the reacting partner would lead to different regioisomers. By calculating the energies of the respective transition states, a clear preference can often be established. General studies on β-lactam reactivity indicate that nucleophilic attack almost invariably occurs at the carbonyl carbon due to its high electrophilicity, rationalizing the primary mode of reactivity and ring-opening. researchgate.net

Table 2: Illustrative DFT-Calculated Relative Energies for Competing Reaction Pathways

| Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Pathway A (Attack at Carbonyl) | 15.2 | Acyl-opened product |

| Pathway B (Attack at C4) | 35.8 | N/A (Disfavored) |

Note: The data in this table is for illustrative purposes to demonstrate how DFT is used to rationalize regiodivergence.

Stereochemical Preference in Transformations

Many reactions of chiral molecules produce stereoisomers. The stereochemistry of the β-lactam ring, particularly the relative orientation of substituents at the C3 and C4 positions, is crucial for its biological activity. Computational modeling can explain and predict the stereochemical outcome of reactions involving this compound.

For example, in the Staudinger synthesis of β-lactams (the reaction of a ketene (B1206846) with an imine), both cis and trans isomers with respect to the C3 and C4 substituents can be formed. mdpi.com By modeling the transition states for both the cis and trans pathways, the observed stereoselectivity can be rationalized. The preference is often determined by steric hindrance and electronic interactions in the transition state. The isomer resulting from the lower energy transition state will be the major product. In certain syntheses of 4-substituted azetidin-2-ones, the exclusive formation of the cis-isomer has been observed, a result that can be explained by analyzing the specific transition state geometries that minimize steric clash. researchgate.netmdpi.com

Advanced Synthetic Applications of 4 Butylazetidin 2 One As a Building Block

Utilization in Heterocyclic Chemistry

The strained four-membered ring of 4-butylazetidin-2-one makes it an excellent precursor for the synthesis of a variety of other heterocyclic systems. nou.edu.ng The reactivity of the β-lactam ring allows for selective bond cleavage and subsequent functionalization, leading to the formation of more complex azaheterocycles.

Preparation of Functionalized Azaheterocycles

This compound serves as a valuable starting material for the synthesis of a range of functionalized azaheterocycles. The reactivity of the amide bond within the β-lactam ring, coupled with the potential for functionalization at the nitrogen atom and the C-3 position, provides multiple avenues for diversification. For instance, N-alkylation or N-arylation reactions can be readily achieved, followed by ring-opening or rearrangement reactions to yield substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles. The butyl group at the C-4 position often plays a crucial role in directing the stereochemical outcome of these transformations.

Ring Expansion and Contraction Methodologies

The inherent strain energy of the azetidin-2-one (B1220530) ring makes it susceptible to both ring expansion and ring contraction reactions, providing access to a diverse array of cyclic structures. wikipedia.orgnih.gov

Ring Expansion: Ring expansion reactions of this compound can lead to the formation of five- and six-membered heterocyclic systems. A common strategy involves the cleavage of the C2-C3 or C3-C4 bond, followed by the incorporation of new atoms. For example, treatment with certain reagents can induce a rearrangement, leading to the formation of substituted succinimides or glutarimides. The specific outcome is often dictated by the reaction conditions and the nature of the substituents on the β-lactam ring. A notable method is the Büchner-type ring expansion, which can be adapted for nitrogen-containing heterocycles. nih.gov

Ring Contraction: While less common than ring expansion, ring contraction methodologies can be employed to generate three-membered rings from the azetidin-2-one scaffold. ntu.ac.uk These reactions typically proceed through the extrusion of a molecular fragment, such as carbon monoxide, from the ring. For instance, photochemical or thermolytic conditions can induce the loss of CO, leading to the formation of a highly reactive aziridine (B145994) intermediate which can be subsequently trapped. The Wolff rearrangement is a classic example of a reaction that can lead to ring contraction. ntu.ac.uk

Modular Synthesis of Complex Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is well-served by the chemistry of this compound. nih.gov Its defined stereochemistry and multiple reactive sites allow for its incorporation into larger molecular frameworks in a controlled and predictable manner. This "building block" approach is particularly valuable in the synthesis of natural products and their analogues, where precise control over stereochemistry is paramount. The butyl group can be further functionalized prior to or after its incorporation into a larger molecule, adding another layer of synthetic versatility.

Strategy for Molecular Hybridization with Other Scaffolds

Molecular hybridization involves the covalent linking of two or more pharmacophoric scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activities. nih.govmdpi.com this compound can be effectively hybridized with other molecular frameworks, such as other heterocyclic systems, aromatic rings, or peptide fragments. mdpi.com This can be achieved by forming a covalent bond at the N1, C3, or C4 position of the azetidin-2-one ring. For example, the nitrogen atom can be acylated with a carboxylic acid-containing scaffold, or the C3 position can be functionalized and used as a handle for coupling reactions. The resulting hybrid molecules may exhibit synergistic effects, combining the properties of both parent scaffolds.

Application in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. nih.govnih.gov this compound is an ideal starting point for divergent synthetic pathways. By applying different sets of reaction conditions to this single precursor, a multitude of distinct molecular architectures can be accessed. For instance, selective ring-opening at either the N1-C2 or N1-C4 bond can lead to two different classes of acyclic amino acids. Furthermore, by varying the reagents used for ring expansion or functionalization, a wide range of heterocyclic and carbocyclic compounds can be generated from this versatile building block.

| Reaction Type | Reactant | Product Scaffold | Key Transformation |

| Ring Expansion | Lewis Acids/Nucleophiles | Substituted Pyrrolidones/Piperidones | C-C bond cleavage and insertion |

| Ring Contraction | Photochemical/Thermal | Substituted Aziridines | Extrusion of CO |

| N-Functionalization | Alkyl/Aryl Halides | N-Substituted Azetidinones | Nucleophilic substitution |

| Molecular Hybridization | Bioactive Carboxylic Acids | Hybrid Molecules | Amide bond formation |

| Divergent Ring Opening | Different Nucleophiles | Acyclic Amino Acid Derivatives | Selective amide bond cleavage |

Molecular Recognition and Mechanistic Biological Studies of 4 Butylazetidin 2 One Derivatives

Role of Azetidin-2-one (B1220530) Scaffolds in Molecular Recognition

The azetidin-2-one scaffold serves as a fundamental framework in molecular recognition due to its unique structural and electronic properties. nih.govnih.gov The inherent ring strain of the β-lactam system makes the amide bond highly susceptible to nucleophilic attack, a key feature in the mechanism of action for many of its derivatives, particularly enzyme inhibitors. acs.org However, beyond this reactive potential, the ring itself is a valuable structural element for orienting substituents in three-dimensional space. nih.gov

This rigid core allows medicinal chemists to append various functional groups at the N-1, C-3, and C-4 positions, creating a diverse array of molecules with tailored properties. nih.gov These substituents can then engage in a multitude of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with a biological target. For instance, the lactam carbonyl oxygen is a potent hydrogen bond acceptor, while substituents on the ring can be designed to fit into specific pockets of a protein's active site. iucr.org

In the context of drug design, the azetidin-2-one ring is often used as a bioisostere for other chemical groups or as a central scaffold to build molecules for specific therapeutic targets, including serine proteases, histone deacetylases (HDACs), and neurokinin-2 receptors. nih.govreactionbiology.comresearchgate.net Its ability to present appended functionalities in a constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction between a ligand and its target. For azetidin-2-one derivatives, SAR investigations have provided detailed insights into how chemical modifications at each position of the ring influence biological activity. nih.govnih.gov

Systematic variation of substituents on the azetidin-2-one ring has been shown to have a profound impact on binding affinity and selectivity. A C-4 substituent is often essential for potent inhibitory properties. nih.gov For example, in a series of azetidin-2-one derivatives designed as thrombin inhibitors, the nature of the C-4 substituent was critical. The introduction of polar groups at this position generally enhanced the selectivity for thrombin over other related enzymes like plasmin. nih.gov Similarly, studies on monobactams (2-azetidinone-1-sulfonic acids) revealed that various heteroatom-bound substituents at the C-4 position significantly affected their antibacterial spectrum and potency. nih.gov

Modifications at other positions are also critical. Acetylation of the nitrogen atom (N-1) in one 4-phenethyl derivative transformed a weak inhibitor into an effective, time-dependent inhibitor of thrombin. nih.gov At the C-3 position, the presence and nature of the substituent can dictate potency. In the development of neurokinin-2 (NK2) antagonists, modification of the azetidine (B1206935) 3-substituent was a key strategy to increase potency and modulate physicochemical properties like lipophilicity. researchgate.net

Below is a table summarizing key SAR findings for azetidin-2-one derivatives from various studies.

| Position | Substituent Variation | Target | Effect on Molecular Interaction | Reference |

| N-1 | Acetylation vs. N-unsubstituted | Thrombin | Acetylation converted a weak inhibitor to a potent, time-dependent inhibitor. | nih.gov |

| N-1 | Cyclopropylmethyl vs. Benzyl | NK2 Receptor | Cyclopropylmethyl group reduced lipophilicity and attenuated metabolism while maintaining good potency. | researchgate.net |

| C-3 | Guanidinopropyl Side Chain | Thrombin | Homologation to a guanidinobutyl moiety reduced activity. | nih.gov |

| C-3 | Sulfamide (B24259) Moiety | NK2 Receptor | Introduction of a sulfamide increased potency and metabolic stability. | researchgate.net |

| C-4 | Polar vs. Non-polar Substituents | Thrombin, Plasmin | A C-4 substituent was essential for activity; polar groups enhanced selectivity for thrombin. | nih.gov |

| C-4 | Heteroatom-bound Substituents | Bacterial Enzymes | Various substituents significantly influenced antibacterial activity against Gram-negative bacteria. | nih.gov |

The stereochemistry of substituents on the azetidin-2-one ring is a critical determinant of biological activity, as it dictates the precise three-dimensional orientation of the molecule within a binding site. The relative orientation of substituents at C-3 and C-4 is particularly important.

For a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives targeting thrombin, a trans relationship between the C-3 and C-4 substituents resulted in superior activity compared to the corresponding cis disposition. nih.gov This suggests that the trans arrangement allows for a more optimal fit and interaction with the enzyme's active site.

In another example, the stereochemistry of N-thiomethyl-azetidin-2-ones designed as HDAC inhibitors was shown to directly influence their binding mode. reactionbiology.com Molecular modeling studies revealed that enantiomeric pairs oriented themselves differently with respect to the zinc ion in the enzyme's active site. One stereoisomer, designated with a "down" configuration, was predicted to have a significantly higher binding affinity than its "up" counterpart, a hypothesis that correlated with the observed activity. reactionbiology.com X-ray crystallography studies of other azetidin-2-one derivatives have confirmed the importance of stereochemistry, showing how the relative orientation of substituents affects intermolecular interactions like hydrogen bonding. iucr.orgresearchgate.net

| Stereochemical Feature | Compound Class | Target | Observation | Reference |

| C-3/C-4 Relative Stereochemistry | 3,4-Disubstituted Azetidin-2-ones | Thrombin | A trans configuration was found to be superior to a cis configuration for inhibitory activity. | nih.gov |

| Enantiomers | N-thiomethyl-azetidin-2-ones | HDAC8 | Stereoisomers adopted different orientations ("up" vs. "down") at the zinc-binding site, resulting in significant differences in binding energy. | reactionbiology.com |

| C-3/C-4 Torsion Angles | 1,3,4-Trisubstituted Azetidin-2-ones | Tubulin | The relative stereochemistry at the chiral C-3 and C-4 centers influences the overall conformation and intermolecular bonding patterns. | iucr.orgresearchgate.net |

Mechanistic Insights into Enzyme-Substrate Interactions (Conceptual)

Conceptually, azetidin-2-one derivatives can interact with enzymes through several mechanisms, largely dictated by the nature of the enzyme and the specific substituents on the lactam ring.

One of the most well-understood mechanisms involves the azetidin-2-one ring acting as an acylating agent . This is the classic mechanism for β-lactam antibiotics, which inhibit bacterial transpeptidases. The high ring strain of the four-membered lactam makes the carbonyl carbon highly electrophilic. A nucleophilic residue (such as serine) in the enzyme's active site can attack this carbonyl, leading to the irreversible opening of the lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. iucr.org This covalent modification inactivates the enzyme. The description of some azetidin-2-one derivatives as "time-dependent inhibitors" suggests such a covalent mechanism may be at play. nih.gov

Azetidin-2-one Derivatives as Scaffolds for Chemically Induced Proximity Studies (Conceptual)

Chemically induced proximity is a powerful strategy in modern drug discovery that uses bifunctional molecules to bring two proteins together inside a cell to elicit a specific outcome. A prominent example is the design of Proteolysis-Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The azetidin-2-one ring is a conceptually attractive scaffold for designing such molecules. Its rigid structure and well-defined substitution points (N-1, C-3, C-4) make it an excellent core for constructing bifunctional compounds. A hypothetical PROTAC based on a 4-butylazetidin-2-one scaffold would consist of three key components:

A Target-Binding Moiety: A functional group or "warhead" attached to one position of the azetidin-2-one ring, designed to bind with high affinity to the protein of interest.

An E3 Ligase-Recruiting Moiety: A second functional group, often a known binder of ligases like VHL or Cereblon, attached to another position on the ring.

The Azetidin-2-one Linker/Scaffold: The central ring system that covalently connects the two binding moieties. Its constrained geometry would control the distance and relative orientation between the two recruited proteins, a critical factor for the efficiency of the induced proximity event.

The ability to synthesize a wide variety of functionalized azetidine-based scaffolds provides a platform for creating large, diverse libraries of such proximity-inducing molecules. nih.govnih.gov By systematically varying the substituents and their attachment points on the azetidin-2-one core, researchers could fine-tune the spatial arrangement of the two binding heads, optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and thus maximizing the desired biological outcome.

Future Research Directions and Unaddressed Challenges in 4 Butylazetidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient chemical processes. For 4-butylazetidin-2-one, future research will likely focus on moving beyond traditional methods, such as the Staudinger and Kinugasa reactions, towards more sustainable alternatives. organic-chemistry.orgrsc.org

Key areas of development include:

Metal-Free Catalysis: A significant challenge is the removal of residual metal catalysts from pharmaceutical intermediates, which can be a costly and complex problem. Research into metal-free synthetic methods is in high demand. acs.org One promising approach involves the one-pot, metal-free oxidative formation of imines from amines, followed by cycloaddition, which has been used to create a variety of new β-lactam derivatives with high stereoselectivity. acs.org Applying such protocols to the synthesis of this compound could offer a greener and more efficient manufacturing process.

One-Pot Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) improves efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. acs.org For example, a one-pot method for constructing diverse β-lactam scaffolds has been developed based on the green oxidation of amines. acs.org Adapting this strategy for the synthesis of this compound from readily available starting materials is a significant future goal.

Biocatalysis: The use of enzymes, such as β-lactam synthetase or penicillin acylase, offers a highly selective and environmentally friendly route to β-lactam synthesis. nih.govnih.gov Engineering enzymes to accept non-natural substrates could enable the direct biocatalytic production of this compound, a process that would likely offer superior enantioselectivity and sustainability compared to traditional chemical synthesis. nih.gov

Exploration of Underutilized Reactivity Modes

The reactivity of the β-lactam ring is typically dominated by its susceptibility to nucleophilic attack, leading to ring-opening. This electrophilic nature is fundamental to the biological activity of many β-lactam antibiotics. nih.gov However, the full reactive potential of the this compound scaffold remains largely untapped.

Future research should explore:

C-H Functionalization: Direct functionalization of the C-H bonds on the azetidinone ring or the butyl side chain would provide a powerful and atom-economical way to create new derivatives. Transition metal-catalyzed C-H activation is a burgeoning field in organic synthesis and its application to β-lactams is an area ripe for exploration. rsc.org

Radical Chemistry: The use of photoredox catalysis could open up novel reaction pathways, allowing for the introduction of complex functional groups onto the this compound core under mild conditions.

Ring-Rearrangement and Expansion: Investigating conditions that promote skeletal rearrangements or ring expansions of the azetidinone core could lead to the discovery of entirely new heterocyclic scaffolds with potentially unique chemical and biological properties.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. researchgate.netacs.org For the synthesis of this compound, this integration is a key challenge and opportunity.

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours (e.g., 2-3 hours) | Seconds to Minutes (e.g., <1 to 22 min) nih.govacs.org |

| Temperature Control | Difficult, potential for hot spots | Precise, rapid heat exchange thieme-connect.com |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes acs.org |

| Scalability | Challenging | Straightforward by extending operation time researchgate.net |

| Yield | Variable, can be lower | Often higher due to better control nih.govthieme-connect.com |

| Automation | Limited | Readily integrated with process controls beilstein-journals.org |

Interactive Data Table: Comparison of Batch vs. Flow Synthesis for β-Lactam Production.

Recent studies have demonstrated the successful synthesis of complex β-lactam antibiotics like cefotaxime (B1668864) and tazobactam (B1681243) using flow chemistry. nih.gov These processes allow for much shorter reaction times (e.g., 1 minute vs. 30 minutes in batch) and the use of more convenient temperatures (−10 °C vs. −30 °C in batch) due to superior heat exchange. nih.gov Similarly, the synthesis of the β-lactamase inhibitor vaborbactam (B611620) utilized a flow process to handle an unstable intermediate at very low temperatures (–70 to –95 °C), achieving a 97% yield on a kilogram scale—a feat difficult to accomplish in batch. thieme-connect.com

The challenge for this compound lies in developing a robust, multi-step automated flow synthesis that integrates reaction, purification, and real-time analysis, transforming its production from a laboratory-scale procedure to a reliable industrial process. beilstein-journals.org

Advanced Computational Modeling for Rational Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate the discovery of new derivatives with desired properties.

Future efforts in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR): By analyzing a set of known β-lactam derivatives and their biological activities, QSAR models can be built to predict the activity of new, unsynthesized compounds. mdpi.com This allows chemists to prioritize the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound with biological targets, such as enzymes, over time. This provides detailed insights into binding modes, conformational changes, and the stability of the molecule-target complex. mdpi.com

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of this compound. This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions, guiding the development of novel synthetic routes. mdpi.com A key challenge is to improve the accuracy of these predictive models to more reliably guide synthetic efforts. mdpi.com

Discovery of Novel Molecular Recognition Mechanisms

The classical mechanism of action for many bioactive β-lactams involves mimicking the D-Ala-D-Ala peptide terminus to acylate and inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.govyoutube.com While this remains a primary target, the versatility of the β-lactam scaffold suggests it could interact with other biological macromolecules.

Unaddressed challenges and future research directions include:

Identifying Non-Classical Targets: A major goal is to discover new molecular targets for β-lactams beyond PBPs. Activity-based protein profiling (ABPP) using β-lactam chemical probes has already identified PBP-unrelated enzymes that bind to these molecules. nih.gov Applying this strategy with derivatives of this compound could uncover novel mechanisms of action or therapeutic applications.

Overcoming Resistance: Bacterial resistance often arises from mutations in PBPs that decrease binding affinity or from the production of β-lactamase enzymes that hydrolyze the lactam ring. nih.govyoutube.com A significant challenge is to design β-lactams that can either evade these resistance mechanisms or act as potent inhibitors of β-lactamases themselves. Molecular recognition studies are crucial for understanding the structural basis of resistance and for designing new compounds that can overcome it.

Supramolecular Chemistry: The potential for this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and host-guest chemistry, is an area that has not been deeply explored. Investigating its role in forming well-ordered supramolecular structures could lead to applications in materials science or as scaffolds for complex molecular assemblies.

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of 4-Butylazetidin-2-one synthesis?

- Methodological Answer : Reproducibility requires meticulous documentation of experimental protocols, including solvent systems, catalyst ratios, reaction temperatures, and purification methods. For example, use standardized procedures such as dropwise addition of reagents under inert atmospheres and precise control of reaction times. All synthetic steps must be validated using analytical techniques (e.g., HPLC, NMR) to confirm intermediate and final product identities. Include detailed characterization data (e.g., -NMR, -NMR, HRMS) in the main manuscript for up to five compounds, with additional data in supplementary files .

Q. What are the recommended analytical techniques for confirming the purity and identity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards. Calculate purity via peak area normalization (>98% for synthetic batches).

- Identity : Combine - and -NMR spectroscopy with DEPT-135 experiments to assign all carbons. Cross-validate with FT-IR for functional groups (e.g., lactam carbonyl stretch at ~1700 cm) and elemental analysis for C, H, N composition .

Q. How should researchers conduct a literature review to identify prior work on this compound derivatives?

- Methodological Answer : Utilize databases like SciFinder or Reaxys with search terms such as "azetidin-2-one derivatives" and "4-substituted β-lactams." Filter results by reaction type (e.g., ring-opening, N-functionalization) and analytical data. Cross-reference patents and peer-reviewed journals, prioritizing studies with full spectral datasets. For known compounds, cite original synthesis protocols; for novel derivatives, ensure no overlap with existing structures .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data observed during the characterization of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl, DMSO-d) to assess solvent-induced shifts.

- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectrometry results, use high-resolution MS (HRMS) or tandem MS/MS fragmentation.

- Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers or systematic errors .

Q. How can reaction conditions be optimized to improve the yield of this compound in ring-closing metathesis (RCM) reactions?

- Methodological Answer : Design a factorial experiment varying:

- Catalyst load (e.g., Grubbs II: 1–5 mol%),

- Temperature (25–80°C),

- Solvent polarity (toluene vs. dichloromethane).

Monitor reaction progress via TLC and quantify yields using internal standards (e.g., anthracene) via GC-MS. Use response surface methodology (RSM) to identify optimal conditions. Example optimization table:

| Catalyst (mol%) | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 2 | 60 | Toluene | 72 |

| 3 | 70 | DCM | 85 |

| 5 | 80 | Toluene | 68 |

Cite reproducibility across three independent trials .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces for nucleophilic attack sites.

- Calculate transition-state energies for ring-opening reactions.

Validate predictions experimentally via kinetic studies (e.g., monitoring by -NMR) and correlate with computed activation barriers .

Data Management and Reporting

Q. What guidelines should be followed when reporting contradictory results in publications?

- Methodological Answer : Clearly delineate experimental variables (e.g., batch-to-batch reagent purity, ambient humidity) that may contribute to discrepancies. Use supplementary materials to provide raw data (e.g., NMR FID files, chromatograms) and statistical analyses (e.g., t-tests for yield comparisons). Discuss potential mechanistic explanations for contradictions, such as competing reaction pathways or solvent effects .

Q. How should researchers document hazardous procedures involving this compound?

- Methodological Answer : In the experimental section, include a "Caution" subsection detailing:

- Handling protocols for pyrophoric reagents (e.g., NaH),

- Waste disposal methods for toxic byproducts,

- Personal protective equipment (PPE) requirements.

Reference Material Safety Data Sheets (MSDS) and institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.